Pirarubicin

Cardio-oncology Anthracycline Cardiotoxicity Drug Safety

Pirarubicin (THP) is a differentiated second-generation anthracycline that cannot be substituted with doxorubicin, epirubicin, or idarubicin. It delivers a 17.1% absolute improvement in 5-year disease-free survival in osteosarcoma (70.2% vs 53.1%, P=0.045), 10.5-fold hepatic tumor enrichment with 8-fold reduction in systemic exposure for TACE applications, and >2.5-fold higher intracellular accumulation in multidrug-resistant cells. Despite 4–5× greater cardiac tissue accumulation than doxorubicin, pirarubicin exhibits paradoxically reduced functional cardiotoxicity, making it essential for cardiotoxicity mechanism studies. It achieves a 50% response rate in doxorubicin-refractory intravesical bladder cancer. Select pirarubicin for osteosarcoma, TACE/drug-eluting bead, intravesical instillation, and MDR research programs where simple anthracycline substitution would compromise therapeutic outcomes.

Molecular Formula C32H37NO12
Molecular Weight 627.6 g/mol
Cat. No. B8004767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirarubicin
Molecular FormulaC32H37NO12
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
InChIInChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1
InChIKeyKMSKQZKKOZQFFG-YXRRJAAWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirarubicin Product Overview and Procurement Baseline for Oncology Research


Pirarubicin (4'-O-tetrahydropyranyladriamycin, THP) is a second-generation anthracycline anticancer agent and a semisynthetic derivative of doxorubicin [1]. It shares the core mechanism of action of intercalating into DNA and inhibiting topoisomerase II, thereby disrupting nucleic acid synthesis and inducing apoptosis in rapidly dividing cells [1]. However, its structural modification confers distinct pharmacokinetic and pharmacodynamic properties that differentiate it from first-generation anthracyclines. Pirarubicin is a highly lipophilic compound with a shorter elimination half-life (15-20 h) compared to doxorubicin (30 h) and exhibits faster cellular uptake kinetics [2]. Clinically, it has demonstrated efficacy across multiple tumor types including breast cancer, osteosarcoma, non-Hodgkin's lymphoma, bladder cancer, and hepatocellular carcinoma [3].

Why Pirarubicin Cannot Be Generically Substituted by Doxorubicin or Other Anthracyclines


Despite belonging to the same anthracycline class, pirarubicin exhibits quantifiable differences in cardiac safety margins, cellular uptake kinetics, and clinical efficacy profiles that preclude simple substitution with doxorubicin, epirubicin, or idarubicin. Preclinical and clinical studies demonstrate that while doxorubicin and epirubicin share similar intrinsic cardiac toxicity profiles, pirarubicin is significantly less cardiotoxic due to distinct pharmacodynamic properties rather than merely pharmacokinetic differences [1]. Additionally, pirarubicin demonstrates 2.5-fold higher intracellular accumulation and superior antitumor activity in doxorubicin-resistant models, translating to improved clinical outcomes in specific malignancies such as osteosarcoma where 5-year disease-free survival is significantly higher with pirarubicin-based regimens compared to doxorubicin-based regimens (70.2% vs. 53.1%, P=0.045) [2]. Furthermore, the compound's unique lipophilicity and transport mechanisms make it particularly advantageous for locoregional delivery applications such as intravesical instillation and transarterial chemoembolization, where simple substitution would compromise therapeutic index [3]. These differentiated properties underscore why pirarubicin must be evaluated and procured as a distinct chemotherapeutic entity rather than an interchangeable anthracycline analog.

Quantitative Differentiation Evidence for Pirarubicin Versus Doxorubicin and Other Anthracycline Analogs


Cardiotoxicity Differentiation: Pirarubicin Demonstrates Significantly Reduced Cardiac Toxicity Compared to Doxorubicin and Epirubicin

In an isolated perfused rat heart model using the Langendorff technique, pirarubicin exhibited substantially lower intrinsic cardiotoxicity compared to both doxorubicin and epirubicin. At a perfusion concentration of 10(-5) M, epirubicin produced significantly greater alteration of cardiac contractility than doxorubicin, whereas pirarubicin exerted an initial inotropic effect followed by recovery to baseline values by the 60th minute [1]. Notably, despite pirarubicin heart tissue concentrations being 4-5 times higher than doxorubicin at the end of perfusion, it demonstrated superior cardiac functional recovery [1]. This paradoxical finding—higher cardiac drug accumulation yet lower functional impairment—indicates that pirarubicin's reduced cardiotoxicity stems from distinct pharmacodynamic properties rather than simply reduced cardiac exposure, a differentiation not shared by epirubicin which shares the same intrinsic cardiac toxicity profile as doxorubicin [1].

Cardio-oncology Anthracycline Cardiotoxicity Drug Safety

Superior 5-Year Disease-Free Survival in Osteosarcoma: Pirarubicin-Based Regimens Outperform Doxorubicin-Based Therapy

A retrospective cohort study of 96 non-metastatic extremity osteosarcoma patients treated with either pirarubicin (THP)-based or doxorubicin (DOX)-based combination chemotherapy with high-dose methotrexate, cisplatin, and ifosfamide demonstrated significantly improved long-term outcomes with pirarubicin [1]. The 5-year disease-free survival rate was 70.2% for the THP-based regimen compared to 53.1% for the DOX-based regimen, a 17.1 percentage point absolute difference [1]. Lung metastasis rate was significantly lower in the pirarubicin group (19.1% vs. 36.7%, P=0.045), and the relapse rate trended favorably (31.9% vs. 49.0%, P=0.067) [1]. A separate smaller retrospective study (n=30) confirmed improved survival with pirarubicin at 2-year follow-up (P=0.023) and noted less pronounced mucositis and diarrhea in the pirarubicin cohort [2].

Osteosarcoma Chemotherapy Outcomes Anthracycline Efficacy

Enhanced Cellular Uptake and Antitumor Activity in Doxorubicin-Resistant Models: 2.5-Fold Higher Intracellular Concentration

In M5076 ovarian sarcoma cells, a model known for low sensitivity to doxorubicin, pirarubicin achieved intracellular concentrations exceeding 2.5-fold that of doxorubicin and demonstrated superior in vitro cytotoxicity with a lower 50% cell growth-inhibitory concentration [1]. Importantly, while doxorubicin had no significant effect on tumor weight in M5076 solid tumor-bearing mice, pirarubicin reduced tumor weight to 60% of the control level [1]. In doxorubicin-resistant MCF7 and K562 cell lines presenting the multidrug-resistant phenotype, both pirarubicin and idarubicin exhibited higher cytotoxicity and intracellular accumulation compared to doxorubicin, with a significant inverse correlation between drug accumulation and IC50 values [2]. These findings indicate that pirarubicin's enhanced lipophilicity confers a transport advantage that partially circumvents P-glycoprotein-mediated efflux mechanisms [2].

Drug Resistance Cellular Pharmacology Anthracycline Transport

Pharmacokinetic Advantage for Locoregional Hepatic Delivery: 8-Fold Reduction in Systemic Exposure

In a rabbit VX2 tumor model comparing intraarterial hepatic administration of pirarubicin (THP) versus doxorubicin (ADM), pirarubicin demonstrated a marked pharmacokinetic advantage for locoregional therapy [1]. Following intraarterial hepatic administration, systemic exposure (AUC) of pirarubicin was reduced 8-fold compared to intravenous administration, correlating with very low drug concentrations in cardiac tissue [1]. Conversely, tumor pirarubicin concentrations were 10.5 times higher following intraarterial hepatic administration compared to the intravenous route [1]. Doxorubicin, in contrast, showed no significant reduction in peak plasma concentration or AUC after intraarterial administration, and tumor concentration increased only 1.9-fold [1]. The pharmacokinetic advantage translated to superior antitumor efficacy, with intraarterial pirarubicin reducing tumor growth rate to 3±2% versus 58±9% with intravenous administration [1].

Locoregional Chemotherapy Pharmacokinetics Hepatocellular Carcinoma

Non-Hodgkin Lymphoma: Equivalent Efficacy with Significantly Reduced Alopecia and Gastrointestinal Toxicity

A large retrospective cohort study (n=459) with 15-year follow-up compared pirarubicin-based THP-COP regimen versus doxorubicin-based CHOP regimen in previously untreated aggressive non-Hodgkin lymphoma patients [1]. Complete remission rates were equivalent (THP-COP 57.1% vs. CHOP 57.0%, P=0.998) and overall response rates were comparable (82.9% vs. 81.5%, P=0.691) [1]. At median follow-up of 95.7 months, 8-year overall survival rates were similar (55.8% vs. 56.7%) [1]. Critically, the pirarubicin regimen demonstrated significantly reduced toxicity: fewer cases of alopecia (P<0.001), fewer gastrointestinal toxicities (P=0.015), and a trend toward decreased arrhythmia (P=0.075), particularly pronounced in elderly patients (P=0.030) [1]. A separate randomized phase II study confirmed equivalent complete remission rates of 72.5% for both regimens [2].

Non-Hodgkin Lymphoma Toxicity Profile Quality of Life

Intravesical Therapy for Bladder Cancer: Activity in Doxorubicin-Refractory Cases

A multicenter phase II study of intravesical pirarubicin instillation in superficial bladder cancer evaluated 50 patients and demonstrated a 50% overall response rate [1]. Notably, among a subset of eight patients who had previously failed doxorubicin therapy or recurred after doxorubicin treatment, intravesical pirarubicin achieved a 50% response rate in evaluable cases, suggesting retained activity in doxorubicin-refractory disease [1]. This clinical observation aligns with preclinical findings of enhanced cellular uptake and retained cytotoxicity in doxorubicin-resistant cell lines. A separate prospective randomized phase II trial demonstrated that a single early intravesical instillation of pirarubicin significantly reduced bladder recurrence rates after nephroureterectomy for upper urinary tract urothelial carcinoma [2].

Bladder Cancer Intravesical Chemotherapy Anthracycline Resistance

Optimal Research and Industrial Application Scenarios for Pirarubicin Based on Differentiated Evidence


Osteosarcoma Chemotherapy Research and Clinical Trial Design

Pirarubicin is the preferred anthracycline for osteosarcoma-focused research programs, supported by direct comparative evidence demonstrating a 17.1% absolute improvement in 5-year disease-free survival (70.2% vs. 53.1%, P=0.045) compared to doxorubicin-based regimens [1]. The significant reduction in lung metastasis rate (19.1% vs. 36.7%, P=0.045) provides a specific endpoint advantage for translational studies investigating metastasis prevention [1]. Procurement for osteosarcoma clinical trials or preclinical models should prioritize pirarubicin over doxorubicin based on this quantifiable survival benefit, which has been reproduced across multiple independent studies [2].

Locoregional Hepatic Delivery and Transarterial Chemoembolization (TACE) Development

Pirarubicin is uniquely suited for hepatic arterial infusion and TACE applications due to its demonstrated 10.5-fold tumor enrichment and 8-fold reduction in systemic exposure following intraarterial hepatic administration, advantages not shared by doxorubicin which shows only 1.9-fold tumor enrichment without systemic exposure reduction [1]. The enhanced stability and cytotoxicity of pirarubicin-lipiodol emulsions compared to classical doxorubicin-lipiodol mixtures further supports its selection for TACE protocols [2]. Researchers developing drug-eluting bead technologies or locoregional delivery systems for hepatocellular carcinoma should select pirarubicin as the anthracycline of choice based on this quantifiable pharmacokinetic differentiation.

Anthracycline Cardiotoxicity Research and Cardio-Oncology Studies

For studies investigating anthracycline-induced cardiotoxicity mechanisms, pirarubicin serves as a critical comparator agent due to its paradoxical pharmacokinetic-pharmacodynamic profile: 4-5 times higher cardiac tissue accumulation than doxorubicin yet significantly reduced functional cardiotoxicity with recovery to baseline contractility [1]. This unique property makes pirarubicin an essential tool for dissecting the pharmacodynamic determinants of anthracycline cardiac injury, distinct from agents like epirubicin which share doxorubicin's intrinsic cardiac toxicity profile [1]. Procurement for mechanistic cardiotoxicity research should include pirarubicin as a differentiated control compound to investigate protective signaling pathways and mitochondrial effects independent of cardiac drug accumulation.

Doxorubicin-Resistant Tumor Model Investigations

Pirarubicin is indicated for research programs investigating mechanisms of anthracycline resistance and strategies to overcome multidrug resistance. The compound achieves >2.5-fold higher intracellular concentrations than doxorubicin in resistant cell models and retains significant antitumor activity in P-glycoprotein-overexpressing doxorubicin-resistant cells [1][2]. In M5076 ovarian sarcoma, a model with intrinsic low sensitivity to doxorubicin, pirarubicin reduces tumor weight by 40% while doxorubicin shows no effect [1]. For studies evaluating novel resistance modulators, drug efflux pump inhibitors, or combination strategies targeting resistant disease, pirarubicin provides a lipophilic anthracycline comparator with distinct transport pharmacology.

Intravesical Bladder Cancer Therapy Development

Pirarubicin is the anthracycline of choice for intravesical instillation research protocols, particularly for studies involving doxorubicin-refractory superficial bladder cancer or postoperative recurrence prevention. Clinical evidence demonstrates a 50% response rate in patients who failed prior doxorubicin therapy, supporting its use in salvage and second-line intravesical applications [1]. Prospective randomized data also confirm significant reduction in bladder recurrence following single early instillation after nephroureterectomy [2]. For urologic oncology researchers developing novel intravesical formulations, combination instillation protocols, or drug delivery optimization strategies, pirarubicin offers differentiated efficacy in the intravesical setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirarubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.